N-tert-Amyl-1,1-dimethylpropargylamine

Overview

Description

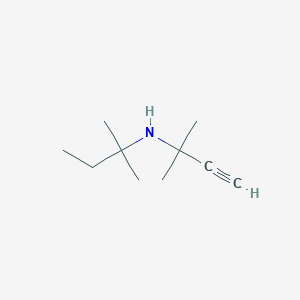

N-tert-Amyl-1,1-dimethylpropargylamine is an organic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is characterized by its unique structure, which includes a tert-amyl group and a propargylamine moiety. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Amyl-1,1-dimethylpropargylamine typically involves the copper-catalyzed oxidative alkynylation of amines. This method is efficient and yields high purity products. The reaction conditions generally include the use of copper catalysts, appropriate solvents, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-Amyl-1,1-dimethylpropargylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Applications in Organic Chemistry

2.1 Synthesis of Heterocycles

N-tert-Amyl-1,1-dimethylpropargylamine is utilized in synthesizing heterocyclic compounds such as pyrroles and pyridines. The transformations often involve coupling reactions that leverage the unique reactivity of propargylamines to form complex structures efficiently .

Case Study: Heterocyclic Synthesis

- Method : Direct phosphination of terminal alkynes using this compound as a precursor.

- Results : High yields of phosphinated products were obtained, demonstrating the compound's utility in creating valuable intermediates for pharmaceuticals .

Pharmaceutical Applications

3.1 TRPA1 Modulation

Research indicates that derivatives of this compound exhibit activity as TRPA1 modulators. TRPA1 is a target for pain management therapies, making this compound relevant in developing analgesics .

Case Study: TRPA1 Antagonists

- Study : Investigation of N-prop-2-ynylcarboxamide derivatives for TRPA1 antagonism.

- Findings : Compounds derived from this compound showed promising activity against TRPA1 receptors, suggesting potential therapeutic applications in pain relief .

Industrial Applications

The compound is also explored for its role in the development of composite membranes for pervaporation processes. These membranes can effectively separate organic solvents, enhancing industrial processes such as dehydration and solvent recovery .

Mechanism of Action

The mechanism of action of N-tert-Amyl-1,1-dimethylpropargylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

N-tert-Amyl-1,1-dimethylpropargylamine: Characterized by its tert-amyl and propargylamine groups.

This compound: Similar structure but with different substituents.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.

Biological Activity

N-tert-Amyl-1,1-dimethylpropargylamine (CAS Number: 2978-40-7) is a propargylamine derivative that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H19N

- Structural Features : The compound contains a tert-amyl group and a dimethylpropargylamine moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Alkylation : Involves the reaction of tert-amylamine with propargyl bromide under basic conditions.

- Catalytic Methods : Utilization of catalysts to enhance yield and selectivity during the synthesis process.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Its amine group enables it to participate in hydrogen bonding and nucleophilic substitution reactions, which can influence cellular signaling pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signal Transduction : It could affect pathways related to cell proliferation and apoptosis through interaction with protein kinases.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by acting as an alkylating agent. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through DNA damage mechanisms .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It may prevent neuronal cell death induced by toxic substances such as paraoxon by inhibiting caspase activity, which is crucial in the apoptotic pathway .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Properties

IUPAC Name |

2-methyl-N-(2-methylbut-3-yn-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-7-9(3,4)11-10(5,6)8-2/h1,11H,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIVTSHQTWUMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338197 | |

| Record name | N-tert-Amyl-1,1-dimethylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-40-7 | |

| Record name | N-tert-Amyl-1,1-dimethylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2978-40-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.